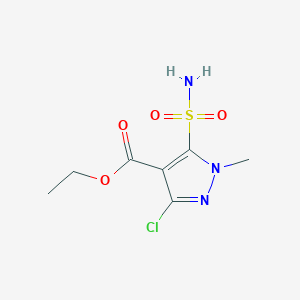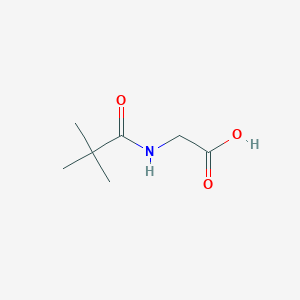
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide, also known as AAPH, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. AAPH is a water-soluble compound that is commonly used in biochemical and physiological experiments. It has been found to have a variety of applications in the field of scientific research, including its use as a radical initiator, an antioxidant, and a probe for measuring the antioxidant capacity of biological fluids.
作用機序
The mechanism of action of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide involves the formation of free radicals through the cleavage of the N-N bond in the molecule. These free radicals can then react with other molecules, leading to oxidative stress and damage to cellular components. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been found to be particularly effective in inducing lipid peroxidation, a process that can lead to cellular damage and disease.
生化学的および生理学的効果
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and damage to cellular components, leading to cell death and disease. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has also been found to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of using (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide in lab experiments is its ability to generate free radicals in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular components and to evaluate the antioxidant properties of various compounds. However, one limitation of using (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide is that it can be difficult to control the rate of free radical formation, which can lead to variability in experimental results.
将来の方向性
There are several future directions for research involving (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide. One area of interest is the development of new methods for controlling the rate of free radical formation, which could help to reduce variability in experimental results. Another area of interest is the investigation of the role of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide in disease processes, particularly in the context of oxidative stress and cellular damage. Additionally, there is potential for the development of new compounds based on the structure of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide, which could have applications in the treatment of diseases related to oxidative stress.
合成法
The synthesis of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide can be achieved through a variety of methods, including the reaction of N-phenylbenzamide with ethylenediamine and subsequent reaction with bromomethane. This method has been found to be efficient and cost-effective, providing high yields of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide.
科学的研究の応用
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been used extensively in scientific research, particularly in the field of oxidative stress. It is commonly used as a radical initiator in experiments designed to measure the antioxidant capacity of biological fluids. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has also been found to have applications in the study of lipid peroxidation and in the evaluation of the antioxidant properties of various compounds.
特性
CAS番号 |
100773-63-5 |
|---|---|
製品名 |
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide |
分子式 |
C20H28BrN3O |
分子量 |
406.4 g/mol |
IUPAC名 |
2-(N-(4-aminobenzoyl)anilino)ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C20H27N3O.BrH/c1-4-23(3,5-2)16-15-22(19-9-7-6-8-10-19)20(24)17-11-13-18(21)14-12-17;/h6-14H,4-5,15-16H2,1-3H3,(H-,21,24);1H |
InChIキー |
FOIGSPSSZBCGFP-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
正規SMILES |
CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
同義語 |
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



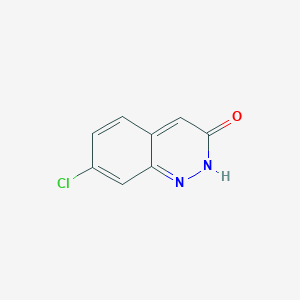
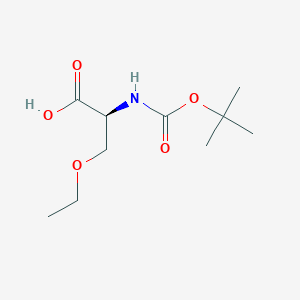
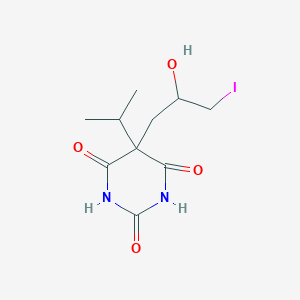
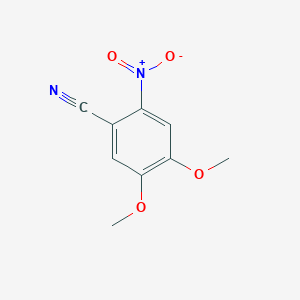

![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
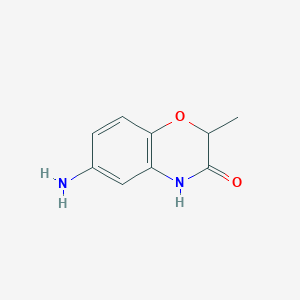
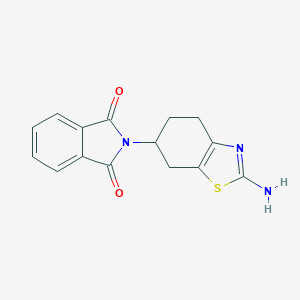
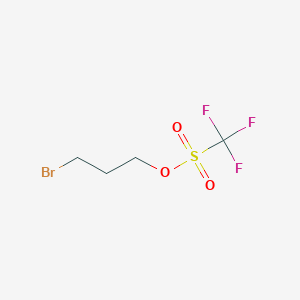

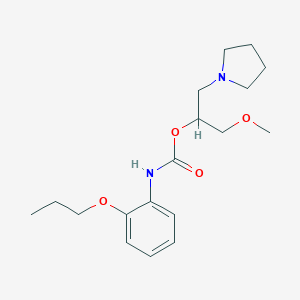
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
